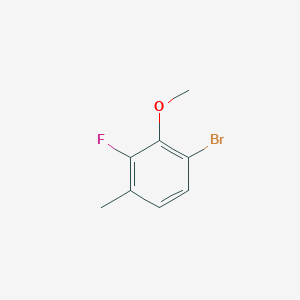

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSTUQXJYKRMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

An In-depth Technical Guide to the Regiocontrolled Synthesis of a Polysubstituted Bromofluorobenzene Derivative

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of a highly substituted aromatic compound, 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene. The strategic selection of a multi-step pathway commencing from the readily available starting material, 3-methylanisole, is detailed. This guide emphasizes the critical role of substituent directing effects in controlling the regiochemical outcome of sequential electrophilic aromatic substitution reactions, including nitration and bromination. The synthesis culminates in the reduction of a nitro intermediate followed by a Balz-Schiemann reaction to introduce the fluorine substituent. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the logical construction of complex molecular architectures.

Introduction: The Significance of Polysubstituted Arenes

Polysubstituted benzene derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] The specific nature, number, and position of substituents on the aromatic ring profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The incorporation of halogens like bromine and fluorine is a well-established strategy in drug design. Bromine can form potent halogen bonds, enhancing ligand-target interactions, while fluorine can modulate pKa, improve metabolic resistance, and increase binding affinity.[3]

The target molecule for this guide, a bromofluoromethoxy-methylbenzene isomer, represents a class of compounds with significant potential as a versatile intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). However, the synthesis of such 1,2,3,4-tetrasubstituted arenes presents a significant regiochemical challenge. Standard electrophilic aromatic substitution (EAS) reactions are governed by the directing effects of existing substituents, often leading to mixtures of isomers.[4][5] This guide presents a logical and controlled synthetic pathway that leverages these directing effects to achieve a specific, isomerically pure product.

Retrosynthetic Analysis and Synthetic Strategy

A successful synthesis of a polysubstituted aromatic compound hinges on a strategic retrosynthetic analysis. The primary challenge is to introduce four different substituents (bromo, fluoro, methoxy, methyl) onto the benzene ring in the correct relative positions. A forward-thinking approach, starting from a simple precursor and sequentially adding functional groups, allows for maximal control over regioselectivity.

Our chosen strategy begins with commercially available 1-methoxy-3-methylbenzene (3-methylanisole). The synthesis proceeds through four key transformations:

-

Nitration: Introduction of a nitro group, which serves as a precursor to the amine required for fluorination.

-

Bromination: Installation of the bromine atom, with its position dictated by the powerful directing effects of the existing methoxy and methyl groups.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Fluorination: Transformation of the amine into the target fluoro group via the Balz-Schiemann reaction.

This sequence is designed to exploit the predictable outcomes of electrophilic aromatic substitution, ensuring a high degree of regiochemical purity in the final product.

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene.

Detailed Experimental Protocols

Step 1: Nitration of 1-Methoxy-3-methylbenzene

Causality: The synthesis commences with the nitration of 1-methoxy-3-methylbenzene. The methoxy (-OMe) group is a powerful activating, ortho, para-directing substituent, while the methyl (-Me) group is a moderately activating ortho, para-director. The directing effect of the methoxy group is dominant. The position para to the methoxy group (C4) is the most electronically enriched and sterically accessible site, leading to highly selective nitration at this position.[6]

Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-methoxy-3-methylbenzene (1.0 eq.). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (H₂SO₄, 2.5 eq.) while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.) in a separate flask, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the stirred solution of the anisole derivative over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, 4-nitro-1-methoxy-3-methylbenzene, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol or methanol to yield the pure nitro compound.

Step 2: Bromination of 4-Nitro-1-methoxy-3-methylbenzene

Causality: In this step, the directing groups guide the electrophilic bromine to a specific position. The methoxy group strongly activates the ortho positions (C2 and C6). The nitro group is a strong deactivating, meta-directing group, directing away from C3 and C5. Therefore, the incoming electrophile (Br⁺) will preferentially substitute at the C2 position, which is strongly activated by the ortho methoxy group and is meta to the deactivating nitro group.

Protocol:

-

In a flask protected from light, dissolve 4-nitro-1-methoxy-3-methylbenzene (1.0 eq.) in a suitable inert solvent such as dichloromethane (DCM) or acetic acid.

-

Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30 minutes.[8]

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

-

If DCM was used, separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. If acetic acid was used, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product, 2-bromo-4-nitro-1-methoxy-3-methylbenzene, by column chromatography on silica gel.

Step 3: Reduction of 2-Bromo-4-nitro-1-methoxy-3-methylbenzene

Causality: The conversion of the nitro group to a primary amine is a crucial step to enable the subsequent introduction of fluorine. This reduction can be achieved under various conditions. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[9][10] Alternatively, reduction with metals in acidic media, such as iron powder in hydrochloric acid, is a classic and cost-effective method that is highly tolerant of other functional groups like aryl halides.[11]

Protocol (using Fe/HCl):

-

To a round-bottom flask, add 2-bromo-4-nitro-1-methoxy-3-methylbenzene (1.0 eq.), ethanol, and water (e.g., in a 5:1 ratio).

-

Add iron powder (Fe, 3-5 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a base, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the solution is basic (pH > 8).

-

Extract the product, 5-bromo-3-methoxy-2-methylaniline, with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine, which can often be used in the next step without further purification.

Step 4: Fluorination via the Balz-Schiemann Reaction

Causality: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[12][13] It proceeds through the formation of a stable arenediazonium tetrafluoroborate salt, which upon thermal decomposition, extrudes nitrogen gas and boron trifluoride, leaving the desired aryl fluoride.[14][15] This method provides excellent regiochemical control as the fluorine atom specifically replaces the diazonium group.

Balz-Schiemann Reaction Mechanism

Caption: Key stages of the Bal-Schiemann reaction.

Protocol:

-

Diazotization:

-

Dissolve the amine, 5-bromo-3-methoxy-2-methylaniline (1.0 eq.), in an aqueous solution of tetrafluoroboric acid (HBF₄, 48% aq., ~4 eq.) in a beaker, cooling to 0-5 °C in an ice-salt bath.

-

In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C. The formation of a precipitate (the diazonium salt) should be observed.

-

Stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

-

Decomposition:

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by cold methanol, and finally with cold diethyl ether.

-

Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields. Do not use a metal spatula.

-

Gently dry the salt under vacuum.

-

Place the dry diazonium salt in a flask and heat it gently (thermal decomposition). The decomposition is often initiated between 100-200 °C and is accompanied by the evolution of gases (N₂ and BF₃).[15] The heating should be done carefully behind a blast shield.

-

The crude aryl fluoride product can often be isolated by distillation directly from the reaction flask or by extraction after decomposition is complete.

-

Purify the final product, 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene , by column chromatography or distillation.

-

Data Summary and Characterization

The successful synthesis should be confirmed at each stage and for the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

| Step | Starting Material | Key Reagents | Product | Expected Yield Range |

| 1 | 1-Methoxy-3-methylbenzene | HNO₃, H₂SO₄ | 4-Nitro-1-methoxy-3-methylbenzene | 80-90% |

| 2 | 4-Nitro-1-methoxy-3-methylbenzene | Br₂, FeBr₃ | 2-Bromo-4-nitro-1-methoxy-3-methylbenzene | 70-85% |

| 3 | 2-Bromo-4-nitro-1-methoxy-3-methylbenzene | Fe, HCl | 5-Bromo-3-methoxy-2-methylaniline | 85-95% |

| 4 | 5-Bromo-3-methoxy-2-methylaniline | 1. NaNO₂, HBF₄; 2. Δ | 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene | 50-70% |

Conclusion

This guide outlines a robust and logical four-step synthesis for 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical research. The presented pathway underscores the importance of strategic planning in organic synthesis, particularly in controlling the regioselectivity of sequential electrophilic aromatic substitution reactions. By carefully considering the electronic and steric effects of the substituents at each stage, it is possible to construct complex, highly functionalized molecules from simple, readily available precursors. The protocols described herein are based on well-established and reliable chemical transformations, providing a solid foundation for researchers engaged in the synthesis of novel molecular entities.

References

-

Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Allen, J. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Career Institute. [Link]

-

Li, X., et al. (2014). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 53(42), 11349-11352. [Link]

-

Wikipedia. (2023). Balz–Schiemann reaction. [Link]

-

Dell'Erba, C., et al. (1991). Reduction of Nitroarenes to Anilines in Basic Alcoholic Media. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1782. [Link]

-

Maiti, D., et al. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Organic Letters, 13(15), 3904-3907. [Link]

-

Lennox, A. J. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3467-3476. [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Reduction of nitro groups to anilines. YouTube. [Link]

-

Bjørsvik, H. R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290-7296. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 58, 143-150. [Link]

-

Chem LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalents and substituted benzamides. New entries to condensed aromatics and heteroaromatics. Chemical Reviews, 90(6), 879-933. [Link]

-

Dubois, J. E., et al. (1972). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society, 94(11), 3814-3819. [Link]

-

Kaur, N. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(45), 26036-26059. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

ResearchGate. (n.d.). Williamson ether synthesis. [Link]

-

Dubois, J. E., et al. (1972). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzene. Journal of the American Chemical Society, 94(11), 3814-3819. [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. [Link]

-

Wang, Y., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Journal of the American Chemical Society, 144(34), 15556-15563. [Link]

-

McMurry, J. (n.d.). 24.8: Reactions of Arylamines. Organic Chemistry. LibreTexts. [Link]

-

Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

-

ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). [Link]

-

Collum, D. B., et al. (2007). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 129(47), 14811-14823. [Link]

-

Le, T. H., et al. (2021). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs). Beilstein Journal of Organic Chemistry, 17, 1836-1844. [Link]

-

Soderberg, T. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University. [Link]

-

Collum, D. B., et al. (1996). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 118(36), 8507-8514. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Parsons, P. J., et al. (1993). A Family of Routes to Substituted Phenols, Including Meta-Substituted Phenols. Tetrahedron, 49(36), 8031-8040. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Chen, C., et al. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Angewandte Chemie International Edition, 59(35), 15004-15009. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5484. [Link]

-

Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(9), 2390-2396. [Link]

-

Retrosynthesis 1. (2021, April 11). Organic Chemistry. YouTube. [Link]

- Kober, E. H. (1971). U.S. Patent No. 3,586,719. U.S.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. [Link]

- CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

Smith, K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 701-703. [Link]

-

CN115049363A - Synthesis method of 4-bromo-3-methyl anisole. Patsnap. [Link]

Sources

- 1. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. fiveable.me [fiveable.me]

- 5. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. sioc.cas.cn [sioc.cas.cn]

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene chemical properties

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Abstract

This compound (CAS No. 1783385-98-7) is a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic and medicinal chemistry.[1] Its unique arrangement of halo, alkoxy, and alkyl functional groups presents a nuanced profile of reactivity and offers multiple avenues for molecular elaboration. This guide provides a comprehensive analysis of its structural, spectroscopic, and reactive properties. Due to the limited availability of direct experimental literature for this specific molecule, this document synthesizes data from closely related analogues and foundational chemical principles to present a predictive yet robust profile. The content herein is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Compound Identification and Core Physicochemical Properties

The structural identity of this compound is defined by a benzene ring substituted with five distinct groups. Understanding its fundamental properties is the first step in its application.

Caption: Chemical structure of this compound.

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | AOBChem[1] |

| CAS Number | 1783385-98-7 | AOBChem[1] |

| Molecular Formula | C₈H₈BrFO | AOBChem[1] |

| Molecular Weight | 219.05 g/mol | (Calculated) |

| Physical Form | Predicted to be a solid or liquid at room temp. | Analogy[2] |

| Solubility | Predicted to be soluble in common organic solvents (DCM, THF, EtOAc). | General Principle |

Predicted Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific spectra for this molecule are not publicly available, a detailed prediction based on established principles of spectroscopy can guide experimental characterization.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the methyl protons. The electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effects of the bromine and fluorine atoms will influence the chemical shifts.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (Position 5) | ~6.8 - 7.1 | Doublet (d) | 1H | Ortho-coupled to H6. Shielded by adjacent methyl and para-methoxy groups. |

| Ar-H (Position 6) | ~7.2 - 7.5 | Doublet (d) | 1H | Ortho-coupled to H5. Deshielded by ortho-bromine atom. |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | Typical range for an aryl methoxy group.[4] |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | Typical range for an aryl methyl group.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with eight unique carbon signals. The chemical shifts are heavily influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key predicted absorption bands include:

-

~2950-3100 cm⁻¹: Aromatic and Aliphatic C-H stretching.

-

~1450-1600 cm⁻¹: C=C stretching in the aromatic ring.

-

~1200-1250 cm⁻¹: Aryl-O-C asymmetric stretching (for the methoxy group).

-

~1000-1050 cm⁻¹: Aryl-O-C symmetric stretching.

-

~1000-1400 cm⁻¹: C-F stretching.

-

~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In mass spectrometry, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity:

-

Molecular Ion (M⁺): Predicted at m/z ≈ 218

-

M+2 Peak: Predicted at m/z ≈ 220

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific synthesis protocols for this molecule are not detailed in the literature, a plausible route can be designed via electrophilic aromatic substitution on a suitable precursor. A logical approach would involve the bromination of a pre-substituted benzene ring where the directing effects of the existing groups favor substitution at the desired position.

Caption: A plausible retrosynthetic analysis for the target compound.

Exemplary Protocol: Electrophilic Bromination This protocol is a generalized procedure based on standard bromination reactions of activated aromatic rings.[6]

-

Dissolution: Dissolve the precursor (e.g., 3-Fluoro-2-methoxy-4-methylphenol) in a suitable inert solvent such as dichloromethane or acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.

-

Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of Br₂ in the reaction solvent, dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C or warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) to consume excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Reactivity Profile

The molecule's reactivity is dictated by its functional groups:

-

Aromatic Ring: The ring is electron-rich due to the activating methoxy (-OCH₃) and methyl (-CH₃) groups, but this is tempered by the deactivating inductive effects of the fluorine and bromine atoms. The remaining unsubstituted carbon (position 5) is the most likely site for further electrophilic substitution.

-

Carbon-Bromine Bond: The C-Br bond is the primary site for synthetic modification. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), making this compound a valuable building block for introducing the substituted aryl moiety into more complex structures.[7] This is a cornerstone of modern drug development.[8]

-

Methoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding phenol.

Caption: Key reactive sites and potential transformations.

Applications in Research and Drug Development

Substituted aryl halides are foundational components in medicinal chemistry.[9][10]

-

Scaffold for Drug Candidates: The core structure can be elaborated via cross-coupling reactions to build libraries of compounds for screening against biological targets.

-

Metabolic Stability: The presence of a fluorine atom is a common strategy in drug design to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The combination of lipophilic (bromo, methyl) and polar (fluoro, methoxy) groups allows for fine-tuning of properties like solubility and cell permeability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on analogous halogenated aromatic compounds.[11][12][13][14]

-

Hazard Classification: Expected to be harmful if swallowed and cause skin and serious eye irritation.[14][15] May cause respiratory irritation.[11][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][16]

Conclusion

This compound emerges as a promising, albeit under-documented, chemical intermediate. This guide provides a predictive framework for its physical and chemical properties based on established chemical theory and data from structural analogues. Its key features—a synthetically versatile C-Br bond for cross-coupling, a fluorine atom for metabolic modulation, and an activated aromatic ring—make it a valuable tool for chemists in pharmaceutical and materials science. The predictive spectroscopic and reactivity data presented here offer a solid foundation for any researcher looking to incorporate this building block into their synthetic programs.

References

-

PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

YouTube. (2018). NMR Analysis - Determining a Structure with IR and NMR. Retrieved from [Link]

-

AOBChem. (n.d.). 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubMed. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Retrieved from [Link]

-

ResearchGate. (2025). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ResearchGate. (2025). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 [sigmaaldrich.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]

- 6. How to Synthesize 1-Bromo-3-Methoxybenzene Easily? [webmedicalblog.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene: A Technical Guide

Introduction

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural complexity, featuring a variety of functional groups, makes it an excellent case study for the application of modern spectroscopic techniques. Understanding the characteristic spectral signatures of this molecule is crucial for its identification, purity assessment, and structural elucidation in any research and development setting. This guide will delve into the theoretical underpinnings of NMR, IR, and MS, and apply them to predict the spectral characteristics of the title compound.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of the bromo, fluoro, methoxy, and methyl substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the molecule's interaction with different forms of energy in spectroscopic experiments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H5) | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | This proton is coupled to the adjacent fluorine atom and the meta-proton. |

| Ar-H (H6) | 6.7 - 7.1 | Doublet of doublets (dd) | J(H-F) ≈ 4-6 Hz, J(H-H) ≈ 2-3 Hz | This proton shows coupling to the meta-fluorine and the adjacent proton. |

| OCH₃ | 3.8 - 4.0 | Singlet | N/A | The methoxy protons are chemically equivalent and not coupled to other protons. |

| Ar-CH₃ | 2.2 - 2.4 | Singlet | N/A | The methyl protons are chemically equivalent and not coupled to other protons. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is sufficient for most organic molecules.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Br (C1) | 110 - 120 | The bromine atom has a moderate deshielding effect. |

| C-O (C2) | 145 - 155 | The oxygen of the methoxy group strongly deshields the attached carbon. |

| C-F (C3) | 150 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) | The fluorine atom causes a large downfield shift and a characteristic large one-bond coupling constant. |

| C-CH₃ (C4) | 130 - 140 | Aromatic carbon attached to a methyl group. |

| C5 | 115 - 125 (d, J(C-F) ≈ 20-25 Hz) | Aromatic CH with a two-bond coupling to fluorine. |

| C6 | 120 - 130 (d, J(C-F) ≈ 5-10 Hz) | Aromatic CH with a three-bond coupling to fluorine. |

| OCH₃ | 55 - 65 | Typical chemical shift for a methoxy carbon. |

| Ar-CH₃ | 15 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range of approximately 0 to 220 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | From the methyl and methoxy groups. |

| 1600 - 1450 | C=C stretch (aromatic) | Multiple bands are expected due to the substituted benzene ring. |

| 1250 - 1200 | C-O stretch (asymmetric) | Characteristic of the aryl-alkyl ether linkage of the methoxy group. |

| 1100 - 1000 | C-O stretch (symmetric) | Another characteristic band for the methoxy group. |

| 1200 - 1100 | C-F stretch | A strong absorption band is expected for the carbon-fluorine bond. |

| 700 - 500 | C-Br stretch | The carbon-bromine stretching vibration appears in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br isotope.[1]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

-

Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

-

Loss of a bromine radical (•Br) to give an [M-79/81]⁺ ion.

-

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the principles outlined herein, researchers can effectively interpret experimental data for this and structurally related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of results. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous characterization of complex organic molecules in various scientific disciplines.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]

Sources

The Strategic Utility of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene: A Technical Guide for Advanced Synthesis

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of contemporary chemical synthesis, the strategic design of molecular building blocks is paramount to the efficient discovery of novel pharmaceuticals and advanced materials. 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a polysubstituted aromatic compound poised as a highly versatile intermediate for researchers in drug development and materials science. Its unique arrangement of four distinct functional groups—a reactive bromine atom, a modulating fluorine atom, an electron-donating methoxy group, and a sterically influencing methyl group—offers a rich platform for complex molecular engineering.

This technical guide provides an in-depth analysis of the potential research applications of this compound. We will explore its synthetic potential, drawing upon established principles of organic chemistry and citing examples from analogous systems to illuminate its utility as a precursor to high-value compounds. This document is intended to serve as a comprehensive resource for scientists and researchers, offering both theoretical insights and practical, actionable protocols.

Chemical Properties and Spectroscopic Data

| Property | Predicted Value/Information | Source Analogy |

| Molecular Formula | C₈H₈BrFO | Based on structure |

| Molecular Weight | 219.05 g/mol | Calculated |

| Appearance | Likely a solid or liquid at room temperature | Analogy with similar substituted benzenes |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Toluene) | General property of similar compounds |

| ¹H NMR | Distinct aromatic and aliphatic signals expected. The methyl protons would appear as a singlet, and the methoxy protons as another singlet. The two aromatic protons would likely show complex splitting due to coupling with each other and the fluorine atom. | Inferred from NMR principles |

| ¹³C NMR | Eight distinct carbon signals are expected, with the carbon atoms attached to bromine, fluorine, and oxygen showing characteristic chemical shifts. | Inferred from NMR principles |

| ¹⁹F NMR | A single resonance is expected, with coupling to the adjacent aromatic protons. | Inferred from NMR principles |

Strategic Importance of the Substitution Pattern

The specific arrangement of substituents on the benzene ring of this compound dictates its reactivity and makes it a valuable synthetic intermediate. Understanding the interplay of these groups is crucial for predicting reaction outcomes and designing synthetic strategies.

Directing Effects in Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution reactions on this molecule is governed by the combined electronic and steric effects of the existing substituents.

-

Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its +M (mesomeric) effect, which donates electron density to the ring.[1]

-

Methyl Group (-CH₃): A weakly activating group and an ortho, para-director through inductive effects and hyperconjugation.

-

Fluorine (-F): A weakly deactivating group, yet an ortho, para-director. Its inductive effect (-I) withdraws electron density, while its mesomeric effect (+M) donates electron density.[2] For fluorine, the +M effect can partially counteract the -I effect, making the para position in particular still relatively reactive.[2]

-

Bromine (-Br): Similar to fluorine, it is a weakly deactivating ortho, para-director.

The overall effect is a complex interplay, but the powerful activating nature of the methoxy group is likely to dominate, directing incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent methyl and bromo groups will also play a significant role in determining the final regioselectivity.

Figure 1: Interplay of substituent effects on reactivity.

Potential Research Applications in Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules. The strategic incorporation of fluorine and methoxy groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The bromine atom on this compound serves as a convenient handle for introducing various side chains through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The fluorine and methoxy groups can be used to fine-tune the electronic properties and metabolic stability of the resulting compounds.

Precursor for PET Imaging Agents

The presence of a fluorine atom makes this compound a potential precursor for the synthesis of ¹⁸F-labeled Positron Emission Tomography (PET) imaging agents. Late-stage fluorination is a critical technology in the development of new diagnostic tools, and while this compound already contains a stable fluorine atom, its derivatives could be designed for radiofluorination at other positions.[3]

Potential Research Applications in Materials Science

Halogenated aromatic compounds are fundamental building blocks in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Intermediate for OLED Materials

The bromo- and fluoro-substituents on the aromatic ring significantly influence the electronic and optical properties of the resulting materials. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are essential for constructing the extended π-conjugated systems required for efficient light emission and charge transport in OLEDs. The fluorine atom can enhance the thermal and morphological stability of the final material.

Monomer for Specialty Polymers

Polysubstituted benzenes can be used as monomers in the synthesis of high-performance polymers with tailored properties. The bromine atom can be converted to other functional groups suitable for polymerization, or the entire molecule can be incorporated into a polymer backbone through cross-coupling polymerization techniques. The resulting polymers could exhibit enhanced thermal stability and specific electronic properties due to the presence of the fluoro and methoxy groups.

Key Synthetic Transformations: Experimental Protocols

The bromine atom is the primary site for synthetic modification of this compound, most commonly through transition-metal-catalyzed cross-coupling reactions.

Figure 2: Key cross-coupling reactions for functionalization.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the aromatic ring and a variety of organoboron compounds.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

This reaction is used to couple the aromatic ring with terminal alkynes, forming aryl-alkynes.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts and ammonium salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, coupling the aromatic ring with a primary or secondary amine.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Ortho-Lithiation: An Alternative Functionalization Strategy

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy and fluoro groups in this compound can act as directing metalating groups (DMGs), facilitating the deprotonation of an adjacent position by a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA).[4] The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. The regioselectivity of this process will depend on the relative directing ability of the methoxy and fluoro groups and the reaction conditions. The methoxy group is generally a stronger directing group than fluorine.[4]

Figure 3: Generalized workflow for ortho-lithiation.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for a wide range of research applications. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules with tailored properties for medicinal chemistry and materials science. The reactive bromine handle allows for facile functionalization via a host of modern cross-coupling reactions, while the fluoro, methoxy, and methyl groups offer opportunities to fine-tune the electronic, steric, and pharmacokinetic properties of the resulting products. This guide has outlined the key reactivity principles and provided foundational protocols to empower researchers to unlock the full potential of this promising building block in their discovery programs.

References

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

St. John's University & College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene and Its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Maze

In the realm of fine chemical synthesis and drug discovery, precision is paramount. The compound of interest, 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, represents a specific substitution pattern on a benzene ring, offering a unique electronic and steric profile for potential applications in medicinal chemistry and materials science. However, a comprehensive search of public chemical databases does not yield a specific CAS (Chemical Abstracts Service) number for this exact isomer. This suggests that this compound may be a novel or less-characterized compound.

This guide, therefore, adopts a scientifically rigorous approach by focusing on the synthesis, properties, and potential applications of this target molecule, while drawing upon the available data for its closely related and commercially available isomers. By understanding the established chemistry of its structural relatives, we can infer logical synthetic pathways and predict the characteristics of our target compound. This document will primarily reference the following known isomers:

-

2-Bromo-4-fluoro-3-methoxy-1-methylbenzene (CAS: 1226808-62-3)

-

2-Bromo-3-fluoro-1-methoxy-4-methylbenzene (CAS: 1783385-98-7)

By examining the known, we illuminate the path to the unknown.

Molecular Profile and Physicochemical Properties

The substitution pattern of this compound lends it a unique combination of properties. The bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methoxy and methyl groups influence steric hindrance and electronic properties.

While experimental data for the target molecule is not available, we can extrapolate the expected properties from its known isomers.

| Property | 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene | 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene | This compound (Predicted) |

| CAS Number | 1226808-62-3 | 1783385-98-7 | Not Found |

| Molecular Formula | C₈H₈BrFO | C₈H₈BrFO | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol | 219.05 g/mol | 219.05 g/mol |

| Appearance | Likely a solid or liquid | Likely a solid or liquid | Likely a solid or liquid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Synthesis Strategies: A Logic-Driven Approach

The synthesis of polysubstituted benzene rings often involves a carefully orchestrated sequence of electrophilic aromatic substitutions and functional group interconversions. The directing effects of the existing substituents are crucial in determining the outcome of each step. For the target molecule, this compound, a plausible retrosynthetic analysis suggests several potential starting materials and pathways.

Plausible Synthetic Pathway for this compound

A logical approach to the synthesis of the target compound could start from a commercially available substituted aniline or phenol, leveraging well-established transformations. One such hypothetical route is outlined below.

Caption: A possible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed projection for the synthesis of this compound, based on standard organic chemistry principles.

Step 1: Diazotization of 2-Fluoro-3-methylaniline to 2-Fluoro-3-methylphenol

-

Dissolve 2-Fluoro-3-methylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to facilitate hydrolysis to the phenol.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography.

Step 2: Methylation of 2-Fluoro-3-methylphenol to 1-Fluoro-2-methoxy-3-methylbenzene

-

To a solution of 2-Fluoro-3-methylphenol (1.0 eq) in a polar aprotic solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add dimethyl sulfate (DMS) or methyl iodide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by distillation or column chromatography.

Step 3: Bromination of 1-Fluoro-2-methoxy-3-methylbenzene

-

Dissolve 1-Fluoro-2-methoxy-3-methylbenzene (1.0 eq) in a suitable solvent such as acetic acid or a halogenated solvent.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. The directing effects of the methoxy and methyl groups would likely favor bromination at the 4-position.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the brominated product.

Note on Isomer Separation: The bromination step may yield a mixture of isomers. Careful chromatographic separation would be necessary to isolate the desired this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm). The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR would show the expected number of signals for the eight unique carbon atoms in the molecule.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.05 g/mol ), with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy group).

Reactivity and Applications in Drug Development

Substituted bromobenzenes are valuable intermediates in medicinal chemistry, primarily due to the versatility of the bromine atom in forming new carbon-carbon and carbon-heteroatom bonds.

Key Reactions

Caption: Key cross-coupling reactions of the title compound.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds, a common scaffold in many drug molecules.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines, another important functional group in pharmaceuticals.

The presence of the fluorine and methoxy groups can modulate the reactivity of the C-Br bond and influence the electronic properties of the resulting coupled products. These features are often exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound.[1]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable) when handling the compound.[2][3][4]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[2][3][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[4]

Conclusion

While this compound is not a readily cataloged chemical, its synthesis is achievable through established organic chemistry methodologies. Its unique substitution pattern makes it an intriguing building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of its likely properties, synthesis, and reactivity, based on the known chemistry of its close isomers. Further experimental work is required to fully characterize this compound and unlock its potential.

References

- BenchChem. (2025). Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

-

Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- PSFC. (n.d.). Halogenated Solvents. Retrieved from MIT Plasma Science and Fusion Center website.

- Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from Vanderbilt Environmental Health & Safety website.

Sources

Starting materials for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. Recognizing the absence of a direct, published synthesis for this specific molecule, this document outlines a rational and experimentally sound multi-step approach. The proposed synthesis leverages established methodologies in aromatic chemistry, including electrophilic aromatic substitution and nucleophilic aromatic substitution, with a strong emphasis on regiochemical control. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of the target compound.

Introduction: Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are fundamental building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. The target molecule, this compound, incorporates a unique combination of electron-donating and electron-withdrawing groups, making it a valuable intermediate for further chemical elaboration. The strategic placement of bromo, fluoro, methoxy, and methyl groups offers multiple reactive handles for diversification, enabling the exploration of novel chemical space.

The presence of a fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a robust synthetic strategy to access this promising scaffold, thereby facilitating research and development in areas requiring fine-tuned molecular architectures.

Retrosynthetic Analysis and Strategy

A critical challenge in the synthesis of polysubstituted benzenes is the control of regioselectivity. The order of substituent introduction is paramount, as the directing effects of the groups already present on the ring will determine the position of subsequent modifications. Our retrosynthetic analysis of this compound identified 2-fluoro-3-methylphenol as a key starting material. This commercially available precursor establishes the crucial 1,2,3-relationship between the fluoro, hydroxyl (a precursor to the methoxy group), and methyl substituents.

The proposed forward synthesis involves the following key transformations:

-

Methoxylation: Conversion of the phenolic hydroxyl group to a methoxy ether.

-

Bromination: Regioselective introduction of a bromine atom via electrophilic aromatic substitution. The directing effects of the existing fluoro, methoxy, and methyl groups will be leveraged to achieve the desired substitution pattern.

This two-step sequence offers a logical and efficient pathway to the target molecule, minimizing the formation of undesired isomers.

Experimental Protocols

Starting Material: 2-Fluoro-3-methylphenol

| Property | Value |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| CAS Number | 2585-95-7 |

| Appearance | Off-white to light brown solid |

| Purity | ≥98% |

Note: Commercially available from various suppliers.

Step 1: Synthesis of 2-Fluoro-1-methoxy-3-methylbenzene

Principle: The phenolic hydroxyl group of 2-fluoro-3-methylphenol is converted to a methoxy group via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a methylating agent, such as dimethyl sulfate or methyl iodide.

Experimental Procedure:

-

To a stirred solution of 2-fluoro-3-methylphenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃) (1.5 eq.) as a base.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-fluoro-1-methoxy-3-methylbenzene as a colorless oil.

Step 2: Synthesis of this compound

Principle: The final step involves the electrophilic bromination of 2-fluoro-1-methoxy-3-methylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is also an activating ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The combined directing effects of these groups will favor bromination at the C4 position, which is para to the strongly activating methoxy group and ortho to the methyl group.

Experimental Procedure:

-

Dissolve 2-fluoro-1-methoxy-3-methylbenzene (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

To this solution, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) in portions. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be necessary to enhance the reactivity.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and reliable chemical transformations. The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers, and electrophilic aromatic substitution is a fundamental process for the functionalization of aromatic rings.

To ensure the successful execution of this synthesis and validate the identity and purity of the products at each stage, the following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the intermediate and final product and to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To unequivocally determine the structure and regiochemistry of the synthesized compounds. The characteristic chemical shifts and coupling constants will provide definitive proof of the desired substitution pattern.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

By employing these standard analytical methods, the researcher can have high confidence in the identity and quality of the synthesized this compound.

Conclusion

This technical guide presents a logical and scientifically sound synthetic route to this compound, a molecule of interest for various research and development applications. While a direct published procedure is not available, the proposed pathway leverages robust and predictable organic reactions. By carefully controlling the reaction conditions and monitoring the progress with appropriate analytical techniques, researchers can confidently synthesize this valuable compound. The insights and detailed protocols provided herein are intended to empower scientists in their pursuit of novel molecular entities.

References

-

Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

JMU Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. In the absence of direct experimental data for this specific molecule, this guide synthesizes fundamental principles of conformational analysis, detailed examinations of substituent effects, and insights from analogous structures to predict its most stable conformations. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted aromatic compounds. The interplay of steric and electronic effects governed by the bromo, fluoro, methoxy, and methyl substituents is systematically evaluated to provide a robust theoretical framework for the conformational landscape of this complex molecule.

Introduction: The Significance of Molecular Conformation in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. In the realm of drug development, understanding the conformational landscape of a molecule is paramount for predicting its interaction with biological targets, such as enzymes and receptors. Substituted benzene derivatives form the backbone of a vast number of pharmaceutical compounds. The nature and position of substituents on the aromatic ring dictate not only the molecule's reactivity but also its preferred spatial orientation. This guide focuses on this compound, a polysubstituted aromatic compound whose conformational preferences are governed by a complex interplay of electronic and steric factors.

The methoxy group, in particular, is a common feature in medicinal chemistry, and its orientation relative to the benzene ring and adjacent substituents can significantly influence molecular shape and binding affinity. The conformational analysis of anisole (methoxybenzene) and its derivatives has been a subject of numerous studies, revealing that the methoxy group's rotational barrier is sensitive to the electronic and steric nature of its neighboring groups.[1][2]

Foundational Principles: Conformational Analysis of Substituted Anisoles

The conformation of anisole and its derivatives is primarily defined by the dihedral angle (θ) between the plane of the benzene ring and the C-O-C plane of the methoxy group. A planar conformation (θ = 0° or 180°) allows for maximum π-conjugation between the oxygen lone pair and the aromatic system, which is electronically favorable. However, the presence of substituents, particularly in the ortho positions, introduces steric hindrance that can force the methoxy group out of the plane, leading to a non-planar conformation.

The final conformational equilibrium is a delicate balance between these opposing forces:

-

Electronic Effects: Resonance stabilization favors a planar arrangement. The methoxy group is an electron-donating group through resonance, influencing the electron density of the aromatic ring.[3]

-

Steric Effects: Van der Waals repulsion between the methoxy group's methyl hydrogens and the ortho-substituents can lead to a non-planar conformation to alleviate steric strain.[4]

Analysis of Substituent Effects in this compound

The conformational landscape of this compound is dictated by the synergistic and antagonistic effects of its four substituents. A logical workflow for dissecting these interactions is essential for a comprehensive understanding.

Caption: Logical workflow for the conformational analysis of this compound.

The Methoxy Group (Position 2)

As the focal point of our conformational analysis, the methoxy group's orientation is heavily influenced by its ortho-substituents.

The Bromo Group (Position 1)